
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride is a chemical compound with the molecular formula C8H11NOS.ClH and a molecular weight of 205.71 g/mol . It is also known by its IUPAC name, S-ethylidenebenzenesulfinamide hydrochloride . This compound is typically found as a white to light yellow solid and is soluble in water and some organic solvents .
Méthodes De Préparation
The synthesis of ethyl(imino)phenyl-lambda6-sulfanone hydrochloride involves the reaction of ethylidenebenzenesulfinamide with hydrochloric acid . The reaction conditions typically include a controlled temperature environment to ensure the stability of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Analyse Des Réactions Chimiques
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thioethers or thiols.
Substitution: The imino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl(imino)phenyl-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or proteins, disrupting their normal function . The pathways involved may include oxidative stress pathways, apoptosis, and cell signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride can be compared with similar compounds such as:
S-ethyl-s-phenyl sulfoximine: Similar in structure but lacks the hydrochloride group.
Benzylidenephenylsulfinamide: Similar in structure but has a benzylidene group instead of an ethylidene group.
Propriétés
IUPAC Name |
ethyl-imino-oxo-phenyl-λ6-sulfane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-11(9,10)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZFURIXZGTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
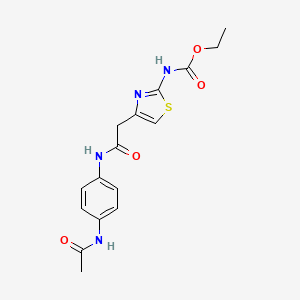
![2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one](/img/structure/B2880420.png)
![(E)-2-(4-Bromophenyl)-N-[(2-methylfuran-3-YL)methyl]ethenesulfonamide](/img/structure/B2880421.png)
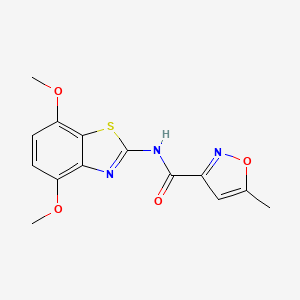


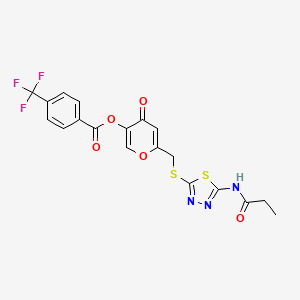
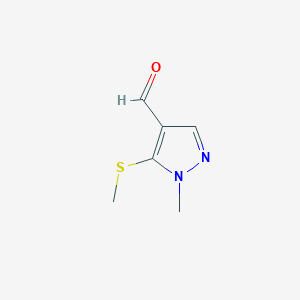
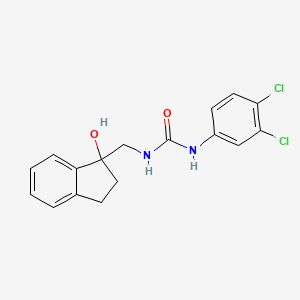


![N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2880436.png)

![2-[(Dimethylamino)methyl]-4-nitrophenol](/img/structure/B2880440.png)
